Cas no 921861-15-6 (N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide)

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide is a sulfonamide-derived compound featuring an indole core with an ethyl-substituted oxo-dihydroindole moiety. Its structural design confers potential advantages in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The sulfonamide group enhances binding affinity and solubility, while the indole scaffold offers versatility in targeting biological pathways. This compound may exhibit utility in the development of enzyme inhibitors or receptor modulators due to its balanced lipophilicity and hydrogen-bonding capacity. Its synthetic accessibility and stability under standard conditions further support its use in research applications.
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide structure
921861-15-6 structure
商品名:N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide
CAS番号:921861-15-6
MF:C13H18N2O3S
メガワット:282.358622074127
CID:5915447
PubChem ID:20933269

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 1-Propanesulfonamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-indol-5-yl)-
    • N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide
    • CCG-176605
    • N-(1-ethyl-2-oxo-3H-indol-5-yl)propane-1-sulfonamide
    • NCGC00290837-01
    • AKOS001997983
    • F2256-0001
    • AB01294633-01
    • N-(1-ethyl-2-oxoindolin-5-yl)propane-1-sulfonamide
    • 921861-15-6
    • HMS3497E13
    • インチ: 1S/C13H18N2O3S/c1-3-7-19(17,18)14-11-5-6-12-10(8-11)9-13(16)15(12)4-2/h5-6,8,14H,3-4,7,9H2,1-2H3
    • InChIKey: JDRXIPGOJQOOHP-UHFFFAOYSA-N
    • ほほえんだ: C(S(NC1C=CC2=C(C=1)CC(=O)N2CC)(=O)=O)CC

計算された属性

  • せいみつぶんしりょう: 282.10381361g/mol
  • どういたいしつりょう: 282.10381361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 430
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 密度みつど: 1.300±0.06 g/cm3(Predicted)
  • ふってん: 517.6±60.0 °C(Predicted)
  • 酸性度係数(pKa): 9.17±0.20(Predicted)

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2256-0001-2μmol
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide
921861-15-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2256-0001-4mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide
921861-15-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2256-0001-5μmol
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide
921861-15-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2256-0001-2mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide
921861-15-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2256-0001-3mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide
921861-15-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2256-0001-15mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide
921861-15-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2256-0001-20μmol
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide
921861-15-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2256-0001-25mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide
921861-15-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2256-0001-20mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide
921861-15-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2256-0001-30mg
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide
921861-15-6 90%+
30mg
$119.0 2023-05-16

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide 関連文献

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamideに関する追加情報

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide (CAS No. 921861-15-6): A Comprehensive Overview

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide, with the CAS number 921861-15-6, is a specialized organic compound that has garnered significant interest in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities and applications in drug development. The unique structural features of this molecule, including the indole core and the sulfonamide moiety, make it a promising candidate for various therapeutic applications.

The chemical structure of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide consists of a 1-ethyl-2-oxo-2,3-dihydro-1H-indole scaffold linked to a propane-1-sulfonamide group. This combination of functional groups contributes to its potential as a bioactive molecule. Researchers have explored its role in modulating specific biological pathways, particularly those related to inflammation and cellular signaling. The compound's CAS No. 921861-15-6 serves as a unique identifier, ensuring precise communication among scientists and regulatory bodies.

One of the most intriguing aspects of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide is its potential application in the development of novel therapeutics. Recent studies have highlighted its ability to interact with key enzymes and receptors, making it a valuable tool for drug discovery and targeted therapy. The compound's sulfonamide group is particularly noteworthy, as sulfonamides have a long history of use in medicinal chemistry, dating back to the discovery of the first antibiotics.

In addition to its pharmaceutical potential, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide has also been investigated for its role in chemical biology and proteomics research. Its ability to selectively bind to certain proteins makes it a useful probe for studying protein function and interaction networks. This has led to increased interest in the compound among researchers focusing on precision medicine and personalized therapeutics, which are currently hot topics in the scientific community.

The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide typically involves multi-step organic reactions, starting from readily available indole derivatives. The process often includes N-alkylation, oxidation, and sulfonylation steps, each carefully optimized to ensure high yield and purity. The compound's CAS No. 921861-15-6 is crucial for researchers looking to source or synthesize this material, as it provides an unambiguous reference point in chemical databases and literature.

From a commercial perspective, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide is primarily of interest to pharmaceutical companies and research institutions engaged in small molecule drug development. The growing demand for innovative therapeutic agents has driven increased attention to compounds like this one, which offer novel structural features and potential mechanisms of action. The compound's CAS number 921861-15-6 is frequently searched in scientific databases by researchers looking for new leads in drug discovery programs.

Quality control and characterization of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide are essential aspects of its research and development. Advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify the compound's identity and purity. These quality assurance measures are particularly important when the material is intended for biological testing or clinical research applications.

The stability and storage conditions of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide are important considerations for researchers working with this compound. Like many organic molecules, it should be stored in a cool, dry environment, protected from light and moisture to maintain its integrity over time. Proper handling procedures should always be followed to ensure safety and preserve the compound's chemical properties.

Looking to the future, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide represents an exciting area of research in medicinal chemistry. Its unique structural features and potential biological activities align well with current trends in fragment-based drug discovery and structure-activity relationship studies. As research continues to uncover new applications for this compound, its importance in pharmaceutical development is likely to grow, making CAS No. 921861-15-6 a valuable reference point for scientists worldwide.

For researchers interested in exploring the properties and applications of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)propane-1-sulfonamide, numerous scientific resources are available. Patent literature, journal articles, and chemical databases containing information indexed under CAS 921861-15-6 provide valuable insights into the compound's characteristics and potential uses. These resources are essential for staying current with the latest developments related to this promising molecule.

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